Hydroxydoxorubicin

Description

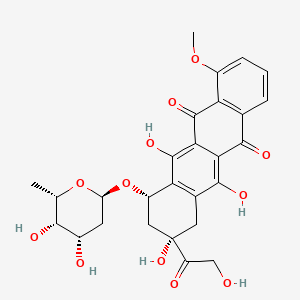

Hydroxydoxorubicin, also referred to as doxorubicin hydrochloride (C₂₇H₂₉NO₁₁·HCl), is a semi-synthetic anthracycline antibiotic widely used in chemotherapy. It is a derivative of daunorubicin, modified by hydroxylation to enhance its therapeutic index . Structurally, it comprises a tetracyclic aglycone linked to an amino sugar, daunosamine, which facilitates DNA intercalation and topoisomerase II inhibition, leading to apoptosis in rapidly dividing cancer cells . This compound is clinically employed in regimens such as CHOP (cyclophosphamide, this compound, vincristine, and prednisone) for aggressive lymphomas, demonstrating comparable efficacy in HIV-positive and HIV-negative patients .

Properties

CAS No. |

73113-90-3 |

|---|---|

Molecular Formula |

C27H28O12 |

Molecular Weight |

544.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28O12/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,28-29,31,33,35-36H,6-9H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |

InChI Key |

HEQRYQONNHFDHG-TZSSRYMLSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)O)O |

Synonyms |

3'-deamino-3'-hydroxydoxorubicin 3'-deamino-4'-epi-3'-hydroxydoxorubin 3-DHD hydroxyrubicin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Mechanistic Differences

The anthracycline family includes daunorubicin, epirubicin, idarubicin, and liposomal doxorubicin. Key structural differences influence their pharmacological profiles:

- This compound vs. Idarubicin : The absence of the methoxy group in idarubicin increases cytotoxicity by improving DNA binding, whereas this compound’s methoxy group reduces potency but may mitigate toxicity .

- This compound vs. Liposomal Doxorubicin: Liposomal formulations exhibit lower cardiotoxicity but require complex bioequivalence testing due to nanoparticle heterogeneity .

Toxicity Profiles

- Cardiotoxicity : this compound induces dose-dependent cardiomyopathy (≥450 mg/m² cumulative dose) via iron-mediated oxidative stress . Liposomal formulations reduce this risk by 50% .

- Myelosuppression : All anthracyclines cause neutropenia, but idarubicin has higher hematologic toxicity due to prolonged tissue retention .

Regulatory and Pharmacokinetic Considerations

- Bioequivalence Standards: this compound generics require full characterization under EMA and FDA guidelines, while liposomal versions demand additional nanoparticle tracking .

- Metabolism: this compound is metabolized to doxorubicinol, a less active metabolite with prolonged half-life (20–48 hours), necessitating dose adjustments in hepatic impairment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.